molecular formula C25H23Cl2NO4 B5112667 4-Methoxybenzyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5112667
M. Wt: 472.4 g/mol
InChI Key: QNJXZXJZTATTCA-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-Methoxybenzyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2,4-dichlorobenzylamine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Esterification and Hydrolysis: The ester group in the compound can undergo esterification and hydrolysis reactions under acidic or basic conditions, forming carboxylic acids or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored for the treatment of diseases like cancer, bacterial infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 4-Methoxybenzyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives such as:

  • 4-Methoxybenzyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 4-Methoxybenzyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
  • This compound methyl ester

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2NO4/c1-14-22(25(30)32-13-15-6-9-17(31-2)10-7-15)23(18-11-8-16(26)12-19(18)27)24-20(28-14)4-3-5-21(24)29/h6-12,23,28H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJXZXJZTATTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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